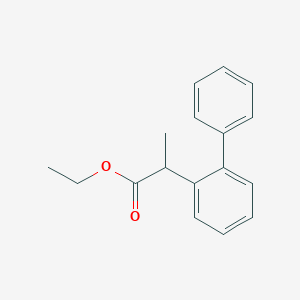

Ethyl 2-(biphenyl-2-yl)propanoate

Description

Ethyl 2-(biphenyl-2-yl)propanoate (CAS: 1226857-57-3) is an ester derivative characterized by a biphenyl moiety attached to the α-carbon of a propanoate backbone. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.13 g/mol . This compound is primarily utilized in research settings for synthetic organic chemistry and pharmaceutical development, particularly in designing molecules with enhanced lipophilicity or aromatic stacking capabilities. The biphenyl group contributes to its rigid, planar structure, which is advantageous in drug discovery for targeting hydrophobic binding pockets .

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

ethyl 2-(2-phenylphenyl)propanoate |

InChI |

InChI=1S/C17H18O2/c1-3-19-17(18)13(2)15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 |

InChI Key |

NUIOXERBYLGSDB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=CC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-([11’-biphenyl]-2-yl)propanoate can be synthesized through the esterification reaction between 2-([11’-biphenyl]-2-yl)propanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-([11’-biphenyl]-2-yl)propanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-([11’-biphenyl]-2-yl)propanoate undergoes various chemical reactions, including:

Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.

Substitution: The ester can undergo nucleophilic substitution reactions with Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions

Hydrolysis: Aqueous NaOH or HCl under reflux conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products

Hydrolysis: 2-([11’-biphenyl]-2-yl)propanoic acid and ethanol.

Reduction: 2-([11’-biphenyl]-2-yl)propanol.

Substitution: Tertiary alcohols.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(biphenyl-2-yl)propanoate has various applications in scientific research:

-

Chemistry :

- Used as a precursor in the synthesis of more complex organic molecules.

- Undergoes chemical reactions such as hydrolysis, reduction, and substitution.

-

Biology :

- Investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.

-

Medicine :

- Explored for its potential use in drug development and as a pharmaceutical intermediate.

-

Industry :

- Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microorganisms:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

| Aspergillus fumigatus | Moderate |

These findings suggest that the compound could serve as a lead compound for further development in antimicrobial therapies.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory activity. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of derivatives based on biphenyl structures were synthesized and tested for antimicrobial activity. This compound showed promising results against multiple bacterial strains, indicating its potential as a lead compound for further development.

-

Anti-inflammatory Research :

- Investigations into the anti-inflammatory effects revealed that compounds with similar biphenyl structures could inhibit the production of inflammatory mediators in vitro. This suggests a pathway for therapeutic applications in diseases characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of ethyl 2-([11’-biphenyl]-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its hydrolysis in biological systems can release 2-([11’-biphenyl]-2-yl)propanoic acid, which may interact with enzymes or receptors to exert its effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of Ethyl 2-(biphenyl-2-yl)propanoate and related compounds:

Key Observations:

Aromatic vs. Heterocyclic Modifications: this compound’s biphenyl group provides extended π-conjugation, enhancing lipophilicity compared to simpler phenyl derivatives like Ethyl 2-methyl-2-phenylpropanoate .

Functional Group Diversity: The cyano group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate increases electrophilicity, making it reactive toward nucleophiles (e.g., in propenoate synthesis) . Ethyl 3-oxo-3-(substituted phenyl)propanoate features a ketone group, enabling condensation reactions for tetrahydropyrimidine derivatives .

Physicochemical Properties

- Solubility: this compound is sparingly soluble in aqueous media (stock solution: 10 mM in organic solvents) due to its biphenyl group, whereas thiazole derivatives may exhibit better solubility .

- Thermal Stability : Higher molecular weight and aromaticity in biphenyl derivatives likely increase melting/boiling points compared to methyl-phenyl analogs .

Biological Activity

Ethyl 2-(biphenyl-2-yl)propanoate is an organic compound with significant potential in medicinal chemistry due to its unique biphenyl structure. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and examines relevant research findings.

- Molecular Formula : C17H18O2

- Molecular Weight : 254.32 g/mol

- Structure : The compound features a biphenyl group, which consists of two phenyl rings connected by a single bond, contributing to its distinct chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

| Aspergillus fumigatus | Moderate |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes, which are key players in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through its hydrolysis in biological systems, leading to the release of 2-(biphenyl-2-yl)propanoic acid. This metabolite may interact with various molecular targets, including enzymes and receptors involved in inflammation and microbial defense .

Research Findings

Several studies have explored the structure-activity relationship (SAR) of biphenyl derivatives, indicating that modifications to the biphenyl structure can enhance biological activity. For example, researchers have found that introducing electron-withdrawing groups can increase the potency of related compounds against specific targets .

Case Studies

- Study on Antimicrobial Efficacy : A series of derivatives based on biphenyl structures were synthesized and tested for antimicrobial activity. This compound showed promising results against multiple bacterial strains, highlighting its potential as a lead compound for further development .

- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that compounds with similar biphenyl structures could inhibit the production of inflammatory mediators in vitro, suggesting a pathway for therapeutic applications in diseases characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.